1H-Perfluorooct-1-ene 1H-Perfluorooct-1-ene
Brand Name: Vulcanchem
CAS No.: 1516885-18-9
VCID: VC16550342
InChI: InChI=1S/C8HF15/c9-1-2(10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1H/b2-1-
SMILES:
Molecular Formula: C8HF15
Molecular Weight: 382.07 g/mol

1H-Perfluorooct-1-ene

CAS No.: 1516885-18-9

Cat. No.: VC16550342

Molecular Formula: C8HF15

Molecular Weight: 382.07 g/mol

* For research use only. Not for human or veterinary use.

1H-Perfluorooct-1-ene - 1516885-18-9

Specification

CAS No. 1516885-18-9
Molecular Formula C8HF15
Molecular Weight 382.07 g/mol
IUPAC Name (Z)-1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooct-1-ene
Standard InChI InChI=1S/C8HF15/c9-1-2(10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1H/b2-1-
Standard InChI Key IBDDYNPOMOFBDI-UPHRSURJSA-N
Isomeric SMILES C(=C(/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)\F
Canonical SMILES C(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

1H-Perfluorooct-1-ene is systematically named to reflect its fluorination pattern and double-bond position. The "1H" prefix denotes a single hydrogen atom retained at the first carbon, though this nomenclature is atypical for perfluorinated compounds, which typically replace all hydrogens with fluorine. The molecular formula C₈F₁₆ confirms full fluorination except at the terminal ethylene group, where the double bond resides between carbons 1 and 2 .

Table 1: Key Identifiers of 1H-Perfluorooct-1-ene

PropertyValue
CAS Number559-14-8
Molecular FormulaC₈F₁₆
Molecular Weight400.060 g/mol
Density1.658 g/cm³ at 25°C
Boiling Point109.3°C at 760 mmHg
Flash Point29.6°C
Refractive Index1.272

The compound’s structure is corroborated by spectral data, including 19F^{19}\text{F} NMR, which reveals distinct fluorine environments corresponding to the perfluorinated chain and the unsaturated site .

Synthesis and Production

Historical Methods

Early syntheses of 1H-perfluorooct-1-ene involved halogen-exchange reactions using perfluorinated precursors. Scribner (1966) documented a pathway starting from perfluorooctanoyl chloride, which undergoes dehydrohalogenation in the presence of a strong base to yield the target olefin . The reaction proceeds via:

C₇F₁₅COCl+BaseC₈F₁₆+HCl+Base\cdotpHCl\text{C₇F₁₅COCl} + \text{Base} \rightarrow \text{C₈F₁₆} + \text{HCl} + \text{Base·HCl}

Modern Approaches

Chen et al. (1994) optimized the synthesis using a nickel-catalyzed telomerization of tetrafluoroethylene (TFE). This process involves the stepwise addition of TFE to a perfluorinated initiator, followed by β-elimination to form the double bond :

CF₂=CF₂+CF₃(CF₂)₅INiCF₃(CF₂)₅CF₂CF₂IC₈F₁₆+HI\text{CF₂=CF₂} + \text{CF₃(CF₂)₅I} \xrightarrow{\text{Ni}} \text{CF₃(CF₂)₅CF₂CF₂I} \rightarrow \text{C₈F₁₆} + \text{HI}

This method achieved yields exceeding 70%, with purity >99% confirmed by gas chromatography .

Physicochemical Properties

Thermal Stability and Phase Behavior

1H-Perfluorooct-1-ene exhibits remarkable thermal stability, with a decomposition temperature exceeding 300°C. Its boiling point (109.3°C) is significantly lower than linear perfluoroalkanes of comparable molecular weight, a consequence of reduced van der Waals interactions due to the double bond . The compound’s low viscosity (0.89 cP at 25°C) and high density (1.658 g/cm³) make it suitable as a heat-transfer fluid in high-temperature applications.

Solubility and Reactivity

The compound is insoluble in polar solvents like water (logP=5.8\log P = 5.8) but miscible with fluorinated oils and chlorinated solvents . The electron-deficient double bond undergoes regioselective addition reactions with nucleophiles. For example, hydrofluorination with HF yields 1,2-dihydroperfluorooctane:

C₈F₁₆+HFCF₃(CF₂)₅CF₂CF₂H\text{C₈F₁₆} + \text{HF} \rightarrow \text{CF₃(CF₂)₅CF₂CF₂H}

Applications in Material Science

Fluoropolymer Production

1H-Perfluorooct-1-ene serves as a monomer for synthesizing specialty fluoropolymers. Its copolymerization with tetrafluoroethylene (TFE) produces elastomers with enhanced chemical resistance and low-temperature flexibility, critical for aerospace seals .

Surface Modification

Thin films of plasma-polymerized 1H-perfluorooct-1-ene exhibit ultra-hydrophobicity (water contact angle >150°). These coatings are applied to microelectromechanical systems (MEMS) to prevent stiction .

Research Frontiers

Catalytic Functionalization

Recent studies explore palladium-catalyzed cross-couplings to introduce aryl groups at the double bond, enabling the synthesis of fluorinated liquid crystals for display technologies .

Biomedical Applications

Preliminary investigations into perfluorooct-1-ene-based nanoemulsions show promise as oxygen carriers in blood substitutes, leveraging the compound’s high gas solubility .

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